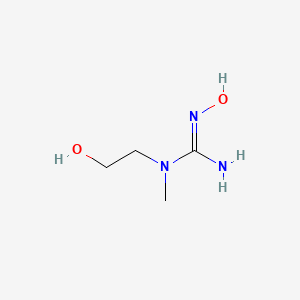
n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is an organic compound with a unique structure that includes both hydroxyl and guanidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine typically involves the reaction of guanidine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The purification of the final product is achieved through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and guanidine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter protein function, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyl group but differs in its polymerizable acrylic group.
2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate moiety, used in polymer synthesis.
Uniqueness
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is unique due to the presence of both hydroxyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C4H11N3O2 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine |
InChI |
InChI=1S/C4H11N3O2/c1-7(2-3-8)4(5)6-9/h8-9H,2-3H2,1H3,(H2,5,6) |
InChIキー |
OXOQJTBVQYBGLJ-UHFFFAOYSA-N |
異性体SMILES |
CN(CCO)/C(=N/O)/N |
正規SMILES |
CN(CCO)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
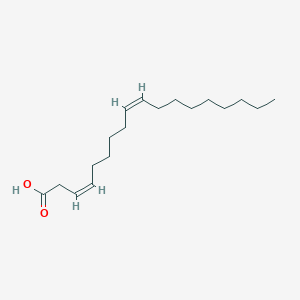
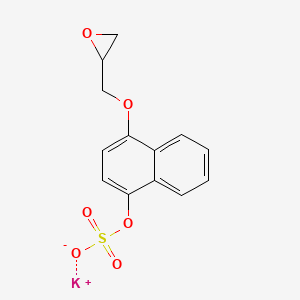



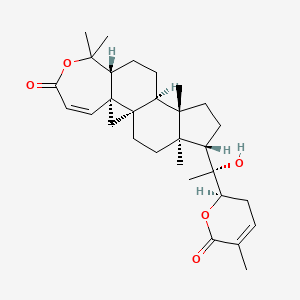
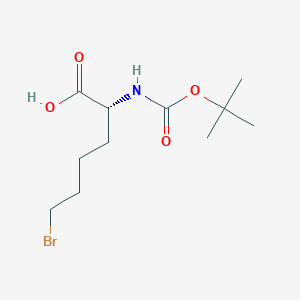
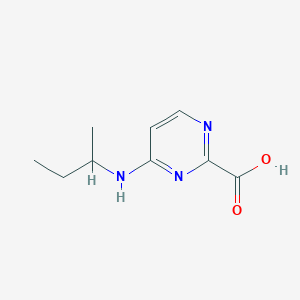
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
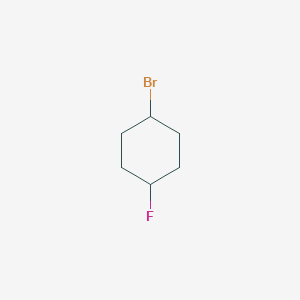
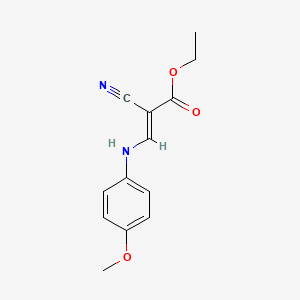
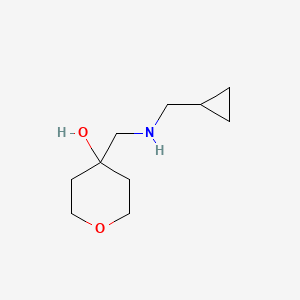
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
